molecular formula C10H9NO2 B1665955 7-Amino-4-methylcoumarin CAS No. 26093-31-2

7-Amino-4-methylcoumarin

Cat. No.: B1665955
CAS No.: 26093-31-2
M. Wt: 175.18 g/mol
InChI Key: GLNDAGDHSLMOKX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7-Amino-4-methylcoumarin, also known as Coumarin 120, has been identified as an effective antitubercular agent . Its primary targets are the mycolic acids present in the cell wall of Mycobacterium tuberculosis . Mycolic acids are unique, long-chain fatty acids that play a crucial role in maintaining the integrity and impermeability of the mycobacterial cell wall .

Mode of Action

The compound interacts with its targets by attacking the cell wall of Mycobacterium tuberculosis . This interaction disrupts the structure of the cell wall, leading to the inhibition of the bacteria . The compound’s fluorescence properties, which are activated by ultraviolet light (350 nm) and emit in the blue region (440-460 nm), may also play a role in its mode of action .

Biochemical Pathways

It is known that the compound interferes with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This disruption can lead to downstream effects such as impaired cell wall function and ultimately, bacterial death .

Result of Action

The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the structure of the mycobacterial cell wall, the compound prevents the bacteria from maintaining their integrity and function . This leads to the death of the bacteria, thereby exhibiting its antitubercular potential .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are activated by ultraviolet light , suggesting that light conditions could potentially affect its efficacy. Furthermore, the compound’s stability and action might be influenced by factors such as pH and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coumarin 120 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenols with β-ketoesters under acidic conditions to form the coumarin core .

Industrial Production Methods: In industrial settings, the synthesis of Coumarin 120 often involves the use of catalysts to enhance the reaction efficiency. For example, the use of metal-based catalysts in a one-pot synthesis approach can yield high amounts of Coumarin 120 .

Chemical Reactions Analysis

Types of Reactions: Coumarin 120 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated coumarins, coumarin alcohols, and various substituted coumarin derivatives .

Scientific Research Applications

Coumarin 120 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in the study of enzyme activities and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of fluorescent dyes and sensors

Comparison with Similar Compounds

Uniqueness: Coumarin 120 is unique due to its amino and methyl substitutions, which enhance its fluorescent properties and make it particularly useful in biochemical assays and fluorescent labeling .

Properties

IUPAC Name

7-amino-4-methylchromen-2-one
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InChI

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3
Source PubChem
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InChI Key

GLNDAGDHSLMOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N
Source PubChem
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Molecular Formula

C10H9NO2
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DSSTOX Substance ID

DTXSID40885333
Record name 2H-1-Benzopyran-2-one, 7-amino-4-methyl-
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Molecular Weight

175.18 g/mol
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Physical Description

Powder; [MSDS]
Record name Coumarin 120
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CAS No.

26093-31-2
Record name 7-Amino-4-methylcoumarin
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Record name 7-AMINO-4-METHYLCOUMARIN
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Synthesis routes and methods I

Procedure details

After the plasmid DNA obtained was introduced to the yeast BJ2168, transformants obtained on an auxotrophic plate (6.7 g/l yeast nitrogen base, 20 g/l glucose, 20 mg/l tryptophan, 20 mg/l histidine, 20 mg/l uracil, 15 g/l agar) were each inoculated into a test tube containing 5 ml of YPD medium (10 g/l yeast extract, 20 g/l peptone, 20 g/l glucose) and cultured at 30° C. for 16 hours. Each culture broth was transferred to a conical flask containing 500 ml of the above-described auxotrophic medium and cultured at 30° C. for 16 hours. The culture broth was centrifuged to harvest cells. The cells obtained were suspended in 50 ml of buffer C (1 M sorbitol, 50 mM Tris-HCl, pH 7.5, 30 mM DTT) and incubated at 30° C. for 10 minutes, followed by centrifugation. The cells obtained were further suspended in 10 ml of buffer D (1 M sorbitol, 50 mM Tris-HCl, pH 7.5, 2 mM DTT), and Zymolyase-100T (manufactured by Seikagaku Corp.) was added so as to a final concentration of 0.5 mg/ml, followed by incubation at 30° C. for 30 minutes and subsequent centrifugation, to yield a protoplast. The protoplast obtained was then suspended in 20 ml of buffer E (50 mM Tris-HCl, pH 7.5, 2 mM DTT). EDTA, KCl, and Triton X-100 were added so as to respective final concentrations of 1 mM, 0.2 M, and 0.2%, followed by incubation at 37° C. for 5 minutes. This suspension was heat-treated at 100° C. for 15 minutes, and then centrifuged to yield a lysate. From this lysate, a modified enzyme preparation was prepared, by the same purification method as that for amino terminal protecting group-releasing enzyme described in item (9) of Example 1. One unit of the modified enzyme preparation was defined as the amount of enzyme capable of producing 1 μmol of 7-amino-4-methylcoumarine in one minute at a pH of 7.6 and 75° C. in the presence of an Met-MCA as the substrate. The yeast expressing the above protein is named and designated as Saccharomyces cerevisiae BJ2168/pAcDAP, and has been deposited under accession number FERM BP-5952 with the National Institute of Bioscience and Human-Technology, Agency of Industrial Science and Technology, Ministry of International Trade and Industry, of which the address is 1-3, Higashi 1-chome, Tsukuba-shi, Ibaraki-ken, 305 Japan (date of original deposit: May 23, 1997).
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Synthesis routes and methods II

Procedure details

50 μl of the solution of the trypsin-like protease obtained in Example 1 was added to 1.5 ml of 0.1M Tris-HCl buffer (pH 8.6) containing 100 μM of a synthetic substrate for trypsin Boc-Phe-Ser-Arg-MCA (MCA=methylcoumarinamide), and the mixture was subjected to incubation at 37° C. for 1 hour. 1 ml of 30% acetic acid was then added, the amount of 7-amino-4-methylcoumarin (AMC) formed was determined by fluorescent assay (fluorescence 440 nm, excitating light 380 nm), and the activity of the enzyme was calculated based thereon. An activity of forming 1 pM of AMC in 1 minute is defined as 1 unit (1 unit=1 pM AMC/min).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 7-amino-4-methylcoumarin?

A1: this compound (AMC) has the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. []

Q2: What are the key spectroscopic characteristics of AMC?

A2: AMC exhibits fluorescence upon excitation with ultraviolet light. Its absorption maximum (λabs,max) is around 350 nm, and its emission maximum (λem) is around 430 nm. [] These properties make it suitable as a fluorescent tag in various applications.

Q3: Does the polarity of the solvent affect the spectral properties of AMC?

A3: Yes, the fluorescence intensity of AMC is influenced by solvent polarity. In general, AMC exhibits higher fluorescence intensity in solvents with lower polarity. For instance, its fluorescence intensity decreases with the addition of polar solvents like methanol. []

Q4: Is there a new, more stable polymorph of this compound?

A4: Yes, a new polymorph of AMC has been crystallized from a 1:1 methanol/tetrahydrofuran mixture. This polymorph is unique because it comprises two molecules in the independent unit that exist as different valence tautomers. []

Q5: How is this compound used to study proteases?

A5: AMC is widely employed in the synthesis of fluorogenic substrates for proteases. These substrates typically consist of a peptide sequence recognized by the protease linked to AMC. Upon protease cleavage, AMC is released, resulting in increased fluorescence. This allows for the sensitive detection and quantification of protease activity. [, , , , , , , , , ]

Q6: Can you give specific examples of AMC-based substrates used to study different proteases?

A6: Certainly. Here are some examples:

  • Cathepsin B: Z-Arg-Arg-AMC []
  • Cruzain: N-α-benzyloxycarbonyl-l-arginyl-l-alanine-AMC, N-α-benzyloxycarbonyl-l-phenylalanyl-l-alanine-AMC, and N-α-benzyloxycarbonyl-l-tyrosyl-l-alanine-AMC []
  • Enteropeptidase: GD4K-AMC []
  • Pyroglutamyl aminopeptidase type-II: <Glu-His-Pro-AMC []
  • Prolyl endopeptidase: Z-glycyl-prolyl-AMC []

Q7: How does the structure of the peptide attached to AMC influence substrate specificity for proteases?

A7: The amino acid sequence of the peptide directly determines the protease specificity. For example, substrates containing the D4K sequence are specifically recognized and cleaved by enteropeptidase. [] Researchers can tailor the peptide sequence to target specific proteases of interest.

Q8: Can AMC be used to study protease activity in complex biological samples?

A8: Yes, AMC-based substrates have been successfully used to measure protease activity in various biological samples, including serum, plasma, tissue homogenates, and even in situ using microdialysis probes. [, , , ]

Q9: How does the sensitivity of AMC-based substrates compare to other protease substrates?

A9: AMC-based substrates offer high sensitivity due to the strong fluorescence of AMC. For instance, L-pyroglutamyl-AMC was found to be approximately 1000 times more sensitive than the corresponding p-nitroanilide substrate for pyrrolidonyl peptidase. []

Q10: What are some other applications of this compound?

A10: Aside from protease research, AMC has found use in:

    Q11: Have computational methods been used to study this compound and its derivatives?

    A11: Yes, computational chemistry has been used to understand the structure-activity relationship (SAR) of AMC derivatives, particularly in the context of protease inhibition. [, ] Binding free energy calculations have provided insights into the interaction of AMC-peptide conjugates with target proteases.

    Q12: How does modifying the structure of AMC impact its properties?

    A12: Structural modifications can significantly alter AMC's fluorescence properties, solubility, and reactivity. For example, introducing substituents on the coumarin ring or the amino group can influence its fluorescence quantum yield and wavelength. Additionally, incorporating AMC into larger structures, like polymers or nanoparticles, can alter its overall physicochemical properties. [, , ]

    Q13: What are some promising areas for future research on this compound?

    A13: Several avenues exist for future research:

    • Developing more potent and selective AMC-based protease inhibitors for therapeutic applications. [, , ]
    • Exploring the full potential of AMC as an antitubercular agent through in vivo studies and clinical trials. []
    • Designing novel AMC-functionalized nanomaterials for targeted drug delivery and bioimaging. [, ]
    • Investigating the environmental impact and degradation pathways of AMC and its derivatives. []

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